molecular formula C7H4F2O2 B188027 4,5-Difluoro-2-hydroxybenzaldehyde CAS No. 199287-52-0

4,5-Difluoro-2-hydroxybenzaldehyde

Cat. No. B188027
M. Wt: 158.1 g/mol
InChI Key: HRLWPXGNZQEUHM-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4F2O2 . It has a molecular weight of 158.1 and is a solid at room temperature . The IUPAC name for this compound is 4,5-difluoro-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 4,5-Difluoro-2-hydroxybenzaldehyde is 1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4,5-Difluoro-2-hydroxybenzaldehyde is a solid at room temperature . It has a molecular weight of 158.1 and a density of 1.5±0.1 g/cm3 . The boiling point is 224.1±35.0 °C at 760 mmHg , and the melting point is 68-72℃ .

Scientific Research Applications

Synthesis Applications

4,5-Difluoro-2-hydroxybenzaldehyde has been explored in various synthesis applications. For instance, it's been investigated as a linker for solid phase organic synthesis, particularly in the synthesis of benzylic secondary amines and their derivatives such as ureas, sulfonamides, and aryl amides (Swayze, 1997). Additionally, it has shown effectiveness in reactions with alkynes, alkenes, and allenes, facilitated by a rhodium-based catalyst system, to yield 2-alkenoylphenols (Kokubo et al., 1999).

Analytical Chemistry

In the field of analytical chemistry, 4,5-Difluoro-2-hydroxybenzaldehyde has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, demonstrating selective reactivity and aiding in the detection of these compounds (Nohta et al., 1994).

Anticancer Research

Research into anticancer applications has shown that fluorinated analogues of 4,5-Difluoro-2-hydroxybenzaldehyde can be synthesized for potential use in cancer treatment. These compounds, such as fluoro combretastatins, retain cell growth inhibitory properties and are significant for their in vitro anticancer properties (Lawrence et al., 2003).

Solubility and Thermodynamics

The solubility and solution thermodynamics of 4,5-Difluoro-2-hydroxybenzaldehyde have been extensively studied, providing fundamental data for its purification process and optimization of bromination processes. The solubility data and thermodynamic studies contribute to the understanding of its solution process (Jian Wang et al., 2017).

Electrocatalysis

This compound has also been used in electrocatalysis, particularly in the oxidation of similar compounds, showing promising results in the development of stable, redox-active electropolymerized films (Pariente et al., 1994).

Environmental Monitoring

In environmental monitoring, 4,5-Difluoro-2-hydroxybenzaldehyde-based compounds have been used for the enrichment and detection of trace amounts of copper(II) ions in water samples. This is significant for monitoring and maintaining environmental safety (Fathi & Yaftian, 2009).

Safety And Hazards

4,5-Difluoro-2-hydroxybenzaldehyde may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

properties

IUPAC Name

4,5-difluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLWPXGNZQEUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572743
Record name 4,5-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-hydroxybenzaldehyde

CAS RN

199287-52-0
Record name 4,5-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-difluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5.8 g (33.7 mmol) of 4,5-difluoro-2-methoxybenzaldehyde in 400 ml of anhydrous dichloromethane was treated dropwise at -70° while stirring over a period of 10 minutes with 37 ml (37 mmol) of a 1 M boron tribromide solution in dichloromethane. Subsequently, the mixture was stirred at room temperature for 16 hours, poured on to 400 ml of ice-water and the phases were separated. The aqueous phase was extracted once with 400 ml of dichloromethane and the combined organic phases were washed once with 200 ml of saturated sodium chloride solution, dried over magnesium sulphate and concentrated in a vacuum. The crude product obtained was purified by column chromatography on silica gel (hexane/ethyl acetate 4:1). There were obtained 5.05 g (94%) of 4,5-difluoro-2-hydroxybenzaldehyde as a white solid with m.p. 64°.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Şahin - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this study, synthesis, characterization, optical, and in silico medicinal properties of a Schiff base compound, 4-((4,5-difluoro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-2,3-…
Number of citations: 2 www.tandfonline.com
EDD Calder, SAI Sharif, FI McGonagle… - The Journal of …, 2015 - ACS Publications
A one-pot multibond-forming process involving a thermally mediated Overman rearrangement and a ring closing metathesis reaction of allylic trichloroacetimidates bearing a 2-…
Number of citations: 32 pubs.acs.org
D Bartee, F Morris, A Al‐khouja… - …, 2015 - Wiley Online Library
Deoxy‐D‐xylulose 5‐phosphate (DXP) synthase is the first enzyme in the methylerythritol phosphate pathway to essential isoprenoids in pathogenic bacteria and apicomplexan …
SAI Sharif - 2017 - theses.gla.ac.uk
During the course of this PhD, a new one-pot thermal Overman rearrangement and ring-closing metathesis process was developed for the preparation of polycyclic compounds. In this …
Number of citations: 4 theses.gla.ac.uk
DL Bartee - 2018 - jscholarship.library.jhu.edu
To fight the growing threat of antibiotic resistance, new antibiotics are required that target essential bacterial processes other than protein, DNA/RNA, and cell wall synthesis which …
Number of citations: 0 jscholarship.library.jhu.edu

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